6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride typically involves the reaction of 6-chloropyrimidine-4,5-diamine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition can result in the disruption of cellular processes and potentially lead to cell death, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its phenyl group enhances its potential biological activity and makes it a valuable compound for various research applications .
Biological Activity
6-Chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a pyrimidine ring with a chlorine substitution at the 6-position and a phenyl group at the N4 position, enhancing its pharmacological properties.
The molecular formula of this compound is C10H9ClN4 with a molar mass of approximately 220.66 g/mol. The hydrochloride form increases its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Reacting chlorinated and amine precursors under controlled conditions.
- Utilizing solvents such as anhydrous THF (tetrahydrofuran) for reaction mixtures .
Biological Activity
Research indicates that this compound exhibits significant biological activity against various targets. Its potential applications include:
- Anticancer Activity : Studies have shown that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. This compound's ability to bind to these targets suggests it could be developed into a therapeutic agent for cancer treatment .
- Antiviral Properties : Preliminary research indicates that this compound may also exhibit antiviral activity, although specific mechanisms and efficacy against particular viruses need further exploration.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Interaction studies have focused on its binding affinities to various proteins and enzymes involved in disease processes. For instance, the compound may form hydrogen bonds with target proteins, facilitating inhibition of their activity .
Case Studies and Research Findings
Several studies have evaluated the biological efficacy of related compounds, providing insights into the potential of this compound:
- Antimalarial Activity : A related study evaluated phenylurea substituted pyrimidines against Plasmodium falciparum, revealing promising results in terms of selectivity and potency. The structure-activity relationship (SAR) indicated that modifications could enhance effectiveness against malaria while minimizing cytotoxicity to mammalian cells .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have been employed to predict the biological activity based on chemical structure. These analyses suggest that lipophilicity plays a crucial role in enhancing anti-malarial properties while maintaining low toxicity levels .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds have shown varying degrees of toxicity against human liver cells (HepG2). Understanding these effects is vital for developing safer therapeutic agents .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H10Cl2N4 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-4,5-diamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN4.ClH/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7;/h1-6H,12H2,(H,13,14,15);1H |
InChI Key |
SFGGXZVCUMFOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.